3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
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Overview
Description
3,3,3-Trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods are efficient and yield high amounts of the desired product. Industrial production methods often utilize microwave-assisted processes to achieve regioselective and time-efficient synthesis .
Chemical Reactions Analysis
3,3,3-Trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including substitution reactions with different nucleophiles . Common reagents used in these reactions include electrophilic reagents and nitroalkenes . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its tunable photophysical properties and high quantum yields . In biology, it has been studied for its potential as a lipid droplet biomarker in cancer cells . In medicine, it shows promise as an antitumor scaffold and enzymatic inhibitor . Additionally, it has applications in the industry as a component in organic light-emitting devices and chemosensors .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and act as a chelating agent for ions . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide stands out due to its unique combination of photophysical properties and biological activities . Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as those with different substituents at the 3- and 5-positions . These compounds share some properties but differ in their specific applications and effectiveness .
Properties
IUPAC Name |
3,3,3-trifluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O2S/c10-9(11,12)2-4-19(17,18)15-7-5-13-8-1-3-14-16(8)6-7/h1,3,5-6,15H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOHHOYDZZAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)NS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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